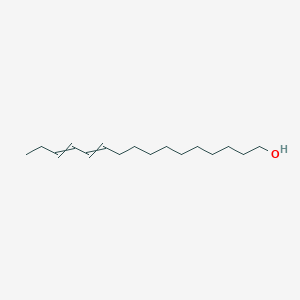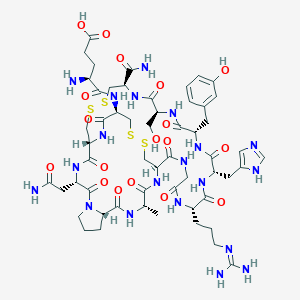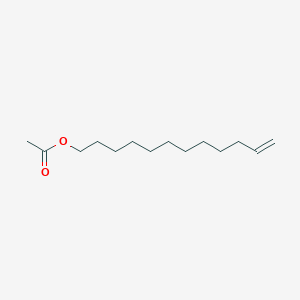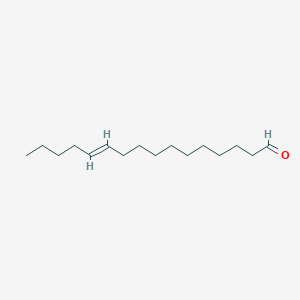
Hexadeca-11,13-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11z,13e)-Hexadecadien-1-ol is an organic compound that belongs to the class of fatty alcohols. It is characterized by its long carbon chain with two double bonds in the 11th and 13th positions, which are in the Z and E configurations, respectively. This compound is often found in nature and plays a role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (11z,13e)-Hexadecadien-1-ol typically involves the use of starting materials such as hexadecanoic acid or its derivatives. One common method is the reduction of hexadecanoic acid to hexadecanol, followed by selective dehydrogenation to introduce the double bonds at the desired positions. The reaction conditions often require the use of catalysts such as palladium or platinum and may involve hydrogen gas under controlled pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of (11z,13e)-Hexadecadien-1-ol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process may also involve purification steps such as distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
(11z,13e)-Hexadecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.
Major Products
The major products formed from these reactions include hexadecanal, hexadecanoic acid, and various substituted derivatives depending on the reagents used.
科学的研究の応用
(11z,13e)-Hexadecadien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the modulation of lipid metabolism.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the manufacture of various chemicals.
作用機序
The mechanism by which (11z,13e)-Hexadecadien-1-ol exerts its effects involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane-bound enzymes and receptors, which can be modulated by changes in membrane properties.
類似化合物との比較
Similar Compounds
Hexadecanol: A saturated fatty alcohol with no double bonds.
(9z,11e)-Hexadecadien-1-ol: A similar compound with double bonds in the 9th and 11th positions.
(11z,13z)-Hexadecadien-1-ol: A compound with both double bonds in the Z configuration.
Uniqueness
(11z,13e)-Hexadecadien-1-ol is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. This configuration can influence its reactivity and interaction with biological membranes, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
111872-80-1 |
|---|---|
分子式 |
C16H30O |
分子量 |
238.41 g/mol |
IUPAC名 |
hexadeca-11,13-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3 |
InChIキー |
GKFQVSXEEVMHMA-UHFFFAOYSA-N |
SMILES |
CCC=CC=CCCCCCCCCCCO |
正規SMILES |
CCC=CC=CCCCCCCCCCCO |
純度 |
97% |
同義語 |
hexadeca-11,13-dien-1-ol; 11,13-Hexadecadien-1-ol, (E,Z)-, 111872-80-1, (Z,Z)-11,13-Hexadecadien-1-ol, ACMC-20mezk, CTK0D3272, CTK2H8602, CTK2I7356, CTK9A2342, 71720-83-7, AG-G-81390, 11,13-Hexadecadien-1-ol, (Z,E)-, 80625-62-3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)


